3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide
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Overview
Description
3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of difluoroethoxy and hydroxy groups on the benzamide backbone contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide typically involves the introduction of the difluoroethoxy group onto a benzamide scaffold. One common method is the reaction of 3-hydroxy-N-methylbenzamide with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-(2,2-Difluoroethoxy)-5-oxo-N-methylbenzamide.
Reduction: Formation of 3-(2,2-Difluoroethoxy)-5-amino-N-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,2,2-Trifluoroethoxy)propionitrile: A fluorinated compound with high oxidative stability and low volatility.
Bis(2-fluoroethoxy)methane: A monofluorinated ether with improved oxidation stability compared to non-fluorinated analogs.
Uniqueness
3-(2,2-Difluoroethoxy)-5-hydroxy-N-methylbenzamide stands out due to the presence of both difluoroethoxy and hydroxy groups, which confer unique chemical properties and reactivity
Properties
Molecular Formula |
C10H11F2NO3 |
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Molecular Weight |
231.20 g/mol |
IUPAC Name |
3-(2,2-difluoroethoxy)-5-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11F2NO3/c1-13-10(15)6-2-7(14)4-8(3-6)16-5-9(11)12/h2-4,9,14H,5H2,1H3,(H,13,15) |
InChI Key |
INJLGJCKIMBYOF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)OCC(F)F)O |
Origin of Product |
United States |
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